3-Chloro-2'-methoxybenzophenone
Description
3-Chloro-2’-methoxybenzophenone: is an organic compound with the molecular formula C14H11ClO2 . It is a derivative of benzophenone, where a chlorine atom is substituted at the 3-position and a methoxy group at the 2’-position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOMJTKTHSWZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641456 | |
| Record name | (3-Chlorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78589-11-4 | |
| Record name | (3-Chlorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method to synthesize 3-Chloro-2’-methoxybenzophenone is through the Friedel-Crafts acylation reaction. This involves the reaction of 3-chlorobenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: 3-Chloro-2’-methoxybenzophenone can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Major Products:
Nitration: Produces nitro derivatives of 3-Chloro-2’-methoxybenzophenone.
Reduction: Produces corresponding alcohols or amines depending on the reducing agent used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Chloro-2’-methoxybenzophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
3-Chlorobenzophenone: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
2’-Methoxybenzophenone: Lacks the chlorine atom, affecting its reactivity and directing effects in substitution reactions.
Uniqueness:
Biological Activity
3-Chloro-2'-methoxybenzophenone, a member of the benzophenone family, has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, effects on various cell lines, and its applications in different fields.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzophenone backbone modified with a chlorine atom at the 3-position and a methoxy group at the 2'-position. Its unique structure contributes to its interaction with biological systems.
Antioxidant Properties
Benzophenones, including this compound, are known for their antioxidant properties. They can scavenge free radicals and may protect cells from oxidative stress. A study indicated that compounds in this class could modulate oxidative stress pathways, suggesting potential therapeutic applications in diseases associated with oxidative damage.
Antimicrobial Activity
Research has shown that benzophenones exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated significant antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the benzophenone scaffold can enhance antibacterial potency .
Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it could inhibit the proliferation of certain cancer cells, including prostate cancer cell lines such as PC3 and DU145. The IC50 values observed were indicative of its potential as an anticancer agent .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |
|---|---|---|---|
| PC3 | 32.01 | 25.47 | 18.97 |
| DU145 | 35.22 | 27.84 | 19.52 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through pathways involving chromatin condensation and DNA damage .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various benzophenones, including this compound, against clinical isolates of bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Evaluation of Antioxidant Activity
Another study focused on the antioxidant capacity of benzophenones in cellular models exposed to oxidative stress. The findings suggested that these compounds could enhance cellular resistance to oxidative damage, providing insights into their potential use as protective agents in dermatological formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
